N-benzyl-2-methoxy-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

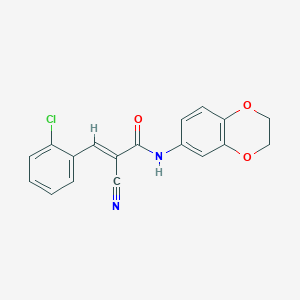

N-benzyl-2-methoxy-N-methylacetamide is a chemical compound with the molecular formula C₁₇H₁₉NO₂ . It falls within the class of acetamides and contains a benzyl group, a methoxy group, and a methyl group attached to the acetamide backbone. The compound’s systematic IUPAC name is N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide .

Synthesis Analysis

The synthesis of this compound involves the condensation of aniline (benzylamine) with 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid) in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .

Scientific Research Applications

Synthesis Applications

- Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide : This compound has been used in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structural units, employing the Julia olefination protocol. This showcases its utility in creating complex organic structures (Manjunath, Sane, & Aidhen, 2006).

Anticonvulsant Properties

- Functionalized Amino Acid Anticonvulsants : Studies have shown that derivatives of N-benzyl-2-methoxy-N-methylacetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have significant anticonvulsant properties. This suggests potential therapeutic applications in the treatment of neurological disorders (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Antifungal Bioactivity

- Antifungal Activity : Some derivatives of this compound have demonstrated potent antifungal activities against various pathogenic fungi. This highlights its potential in developing new antifungal agents (Li & Yang, 2009).

Role in Anti-Cancer Research

- Potential in Cancer Treatment : Certain analogs of this compound have shown promising cell growth inhibitory activity against a range of cancer cell lines. This indicates its relevance in cancer research and potential therapeutic applications (Dong et al., 2010).

Importance in Organic Chemistry

- Applications in Organic Synthesis : The compound has been used in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, indicating its versatility in organic chemistry (Ghosh et al., 2009).

Interactions with Soil Properties

- Interaction with Soil : Studies on similar compounds like alachlor and metolachlor, which have structural similarities, indicate the importance of soil organic matter and clay content in adsorption and bioactivity. This could be relevant for environmental impact studies of related compounds (Peter & Weber, 1985).

Properties

IUPAC Name |

N-benzyl-2-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(11(13)9-14-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLLKUXGWMVYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)

![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)